molecular formula C16H10Cl2N2O2S B2437460 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate CAS No. 338399-10-3

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate

Cat. No.: B2437460
CAS No.: 338399-10-3
M. Wt: 365.23
InChI Key: MABKXYZSTGKNMS-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate is a useful research compound. Its molecular formula is C16H10Cl2N2O2S and its molecular weight is 365.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a derivative related to the target compound, was synthesized and transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates (Žugelj et al., 2009).
  • The three-dimensional structure of THI1 protein from Arabidopsis thaliana, bound to 2-carboxylate-4-methyl-5-β-(ethyl adenosine 5—diphosphate) thiazole, was determined, providing insights into thiazole biosynthesis in Eukaryotes (Godoi et al., 2006).

Antimicrobial and Antifungal Applications

  • A study on the antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives showed interesting antibacterial activity against different bacterial strains, suggesting potential for developing new antimycobacterial agents (Nural et al., 2018).
  • In vitro and in silico antimalarial activity of 2-(2-hydrazinyl)thiazole derivatives were evaluated, with some compounds showing significant antimalarial activity (Makam et al., 2014).

Cancer Research

  • Novel pyridine-thiazole hybrid molecules demonstrated high antiproliferative activity towards different types of tumor cell lines, suggesting their potential as anticancer agents (Ivasechko et al., 2022).

Materials and Ligands for Metal Complexes

  • The synthesis of novel ligands combining an azaheterocycle with a thiazole subunit was reported, showing potential for creating metal complexes (Menzel et al., 2010).

Antioxidant and Enzyme Inhibition

  • Synthesized 5-arylazo-2-chloroacetamido thiazole derivatives exhibited potential as antioxidants and enzyme inhibitors (Hossan, 2020).

Properties

IUPAC Name

(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)13-4-2-3-7-19-13)22-16(21)10-5-6-11(17)12(18)8-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABKXYZSTGKNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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